

Preclinical Evaluation of A2793 in Acute Myeloid Leukemia Models: A Technical Whitepaper

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the preclinical evaluation of A2793, a novel investigational agent for the treatment of Acute Myeloid Leukemia (AML). The data herein summarizes the in vitro and in vivo activity of A2793, detailing its mechanism of action, efficacy in AML models, and key experimental protocols utilized in its evaluation. This whitepaper is intended to provide a thorough understanding of the preclinical data supporting the continued development of A2793 as a potential therapeutic for AML.

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advances in treatment, there remains a significant unmet medical need for novel therapies, particularly for patients with relapsed or refractory disease. **A2793** is a potent and selective small molecule inhibitor targeting a key signaling pathway implicated in AML pathogenesis. This document outlines the preclinical studies conducted to assess the therapeutic potential of **A2793** in various AML models.

In Vitro Efficacy



The in vitro activity of **A2793** was evaluated across a panel of AML cell lines and patient-derived samples.

Cell Viability Assays

Table 1: In Vitro IC50 Values of A2793 in AML Cell Lines

Cell Line	Subtype	A2793 IC50 (nM)
MV4-11	FLT3-ITD	15
MOLM-13	FLT3-ITD	25
KG-1	-	>1000
U937	-	750

Experimental Protocol: Cell Viability Assay

AML cell lines were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and treated with serial dilutions of **A2793** for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader, and IC50 values were calculated using a non-linear regression model in GraphPad Prism.

Apoptosis Assays

Table 2: Induction of Apoptosis by A2793 in AML Cells

Cell Line	Treatment (Concentration)	% Apoptotic Cells (Annexin V+)
MV4-11	Vehicle	5.2
A2793 (50 nM)	65.8	
MOLM-13	Vehicle	6.1
A2793 (50 nM)	72.3	



Experimental Protocol: Apoptosis Assay

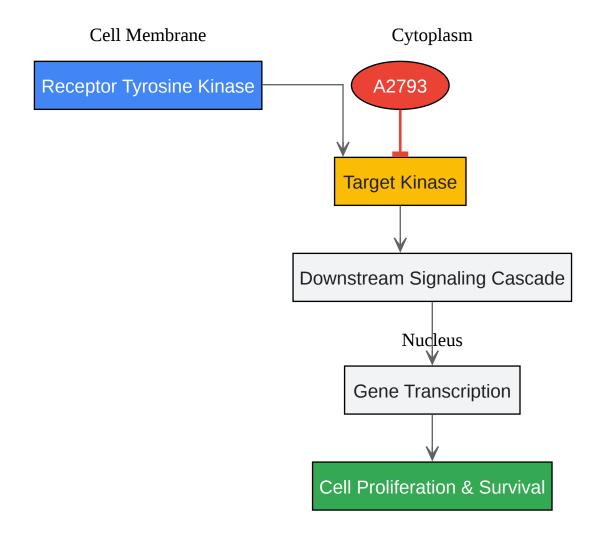
AML cells were treated with **A2793** or vehicle for 48 hours. Cells were then harvested, washed with cold PBS, and stained with FITC Annexin V and Propidium Iodide (PI) using the FITC Annexin V Apoptosis Detection Kit (BD Biosciences) following the manufacturer's protocol. The percentage of apoptotic cells was determined by flow cytometry on a FACSCanto II instrument (BD Biosciences).

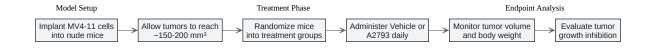
Mechanism of Action

A2793 is a potent inhibitor of a critical kinase in an oncogenic signaling pathway.

Signaling Pathway Inhibition







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